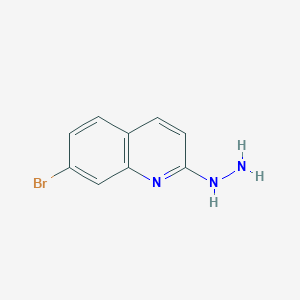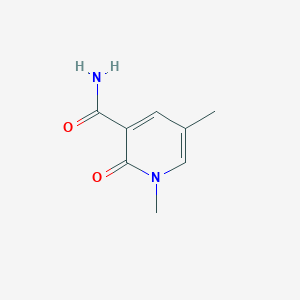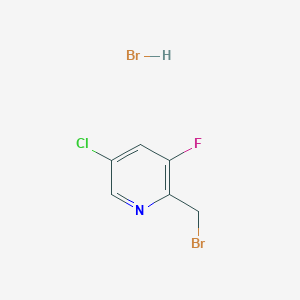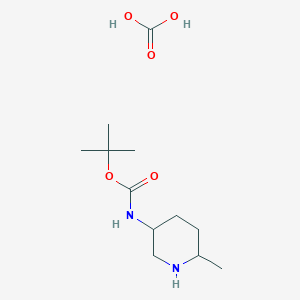
5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride is a chemical compound that features a thiazole ring substituted with chloromethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of a thiazole derivative with chloromethyl and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-(trifluoromethyl)thiazole: Similar in structure but lacks the chloromethyl group.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but have different core structures.
Polysubstituted thiazoles: These compounds have various substituents on the thiazole ring, providing different chemical properties and reactivity.
Uniqueness
5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups on the thiazole ring. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C5H4Cl2F3NS |
|---|---|
Molecular Weight |
238.06 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(trifluoromethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C5H3ClF3NS.ClH/c6-1-3-2-10-4(11-3)5(7,8)9;/h2H,1H2;1H |
InChI Key |
MWJXFANEDTYHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13669373.png)

![5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13669393.png)
![1,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669398.png)
![8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)




![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)
![Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669432.png)


